molecular formula C10H7BrN2OS B1466891 6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1498928-14-5

6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1466891
CAS RN: 1498928-14-5
M. Wt: 283.15 g/mol
InChI Key: IOAVMJFWMQAJKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with other substances, and stability .

Scientific Research Applications

Pyranopyrimidine and Pyrimidinone Derivatives

Pyranopyrimidine and pyrimidinone derivatives, including thioxo-dihydropyrimidinones, are key precursors for the synthesis of medicinal and pharmaceutical products. These compounds are known for their wide range of synthetic applications and bioavailability. A review highlighted the use of hybrid catalysts for synthesizing substituted pyranopyrimidine derivatives, indicating the importance of these scaffolds in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Bromophenol Derivatives

Bromophenol derivatives, closely related to the bromophenyl group in the compound of interest, have been extensively studied for their environmental concentrations and toxicology. These compounds are intermediates in the synthesis of brominated flame retardants and have been identified in various environmental samples, indicating their widespread production and use (Koch & Sures, 2018).

Biological Applications of Dihydropyrimidinones

Dihydropyrimidinones, the core scaffold in the compound of interest, have been extensively reviewed for their synthetic and pharmacological applications. These compounds are derived from multi-component reactions like the Biginelli reaction and have shown a wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. Their significance in medicinal chemistry as potential pharmacophores for drug development is well-documented (Khasimbi et al., 2020).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to a specific protein, inhibiting an enzyme, or interacting with a cellular process .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, first aid measures, and disposal considerations .

properties

IUPAC Name

6-(2-bromophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAVMJFWMQAJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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